molecular formula C22H24N5O17P3-6 B10844725 5''-Deoxy-5''-phenyladenophostin A

5''-Deoxy-5''-phenyladenophostin A

Cat. No.: B10844725
M. Wt: 723.4 g/mol
InChI Key: HQEPXXWNKLEIRE-NYCICKCISA-H
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Description

5’-Deoxy-5’-phenyladenophostin A is a synthetic compound designed as a potent ligand for inositol trisphosphate receptors. It has been developed based on structure-activity relationship studies to enhance its efficacy in binding to these receptors. This compound is significant in the field of biochemical research due to its high potency and specificity.

Preparation Methods

The synthesis of 5’-Deoxy-5’-phenyladenophostin A involves several key steps, including stereoselective glycosidation. The synthetic route typically starts with the preparation of the glycosyl donor and acceptor, followed by the glycosidation reaction to form the glycosidic bond. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using optimized conditions to maintain consistency and efficiency .

Chemical Reactions Analysis

5’-Deoxy-5’-phenyladenophostin A undergoes various chemical reactions, including substitution and oxidation. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and specific catalysts. The major products formed from these reactions depend on the reaction conditions and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

5’-Deoxy-5’-phenyladenophostin A is widely used in scientific research, particularly in the study of inositol trisphosphate receptors. Its high potency makes it a valuable tool for investigating the role of these receptors in various biological processes. In chemistry, it is used to study ligand-receptor interactions and the effects of structural modifications on binding affinity. In biology and medicine, it is used to explore the signaling pathways mediated by inositol trisphosphate receptors and their implications in diseases .

Mechanism of Action

The mechanism of action of 5’-Deoxy-5’-phenyladenophostin A involves its binding to inositol trisphosphate receptors, which are intracellular calcium release channels. By binding to these receptors, the compound mimics the action of inositol trisphosphate, leading to the release of calcium ions from intracellular stores. This calcium release triggers various downstream signaling pathways that are involved in numerous cellular processes .

Comparison with Similar Compounds

5’-Deoxy-5’-phenyladenophostin A is unique compared to other similar compounds due to its high potency and specificity for inositol trisphosphate receptors. Similar compounds include other inositol trisphosphate receptor ligands, such as adenophostin A and its derivatives. 5’-Deoxy-5’-phenyladenophostin A stands out due to its enhanced binding affinity and efficacy, making it a preferred choice for research applications .

Properties

Molecular Formula

C22H24N5O17P3-6

Molecular Weight

723.4 g/mol

IUPAC Name

[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-benzyl-4-[(2R,3R,4R,5R,6R)-3-hydroxy-6-(hydroxymethyl)-4,5-diphosphonatooxyoxan-2-yl]oxyoxolan-3-yl] phosphate

InChI

InChI=1S/C22H30N5O17P3/c23-19-13-20(25-8-24-19)27(9-26-13)21-18(44-47(36,37)38)15(11(39-21)6-10-4-2-1-3-5-10)41-22-14(29)17(43-46(33,34)35)16(12(7-28)40-22)42-45(30,31)32/h1-5,8-9,11-12,14-18,21-22,28-29H,6-7H2,(H2,23,24,25)(H2,30,31,32)(H2,33,34,35)(H2,36,37,38)/p-6/t11-,12-,14-,15-,16-,17-,18-,21-,22-/m1/s1

InChI Key

HQEPXXWNKLEIRE-NYCICKCISA-H

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)OP(=O)([O-])[O-])O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O

Canonical SMILES

C1=CC=C(C=C1)CC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=O)([O-])[O-])OC5C(C(C(C(O5)CO)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O

Origin of Product

United States

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